molecular formula C18H28N2O2 B1478486 Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate CAS No. 2098078-55-6

Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B1478486
CAS No.: 2098078-55-6
M. Wt: 304.4 g/mol
InChI Key: WLFCDRDGDKHTRR-UHFFFAOYSA-N
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Description

Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate is a synthetically valuable chemical building block belonging to the class of N-Boc (tert-butoxycarbonyl) protected amines. The Boc group is a cornerstone in synthetic and medicinal chemistry, serving as a crucial protecting group for amines during multi-step synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs) . The presence of both the carbamate and the pyrrolidine ring in its structure makes it a versatile chiral intermediate or precursor for further functionalization. Compounds with this core structure are frequently employed in pharmaceutical research for the development of targeted therapies . Structurally related pyrrolidine carbamates have demonstrated potential in neurological research, including investigations into enzyme inhibition relevant to neurodegenerative diseases . Researchers utilize this compound to explore structure-activity relationships (SAR) and to synthesize more complex molecular architectures. The mechanism of action for this specific compound is not predefined and is entirely dependent on the final molecule it is used to create. As a synthetic intermediate, its primary function is to mask the amine functionality, preventing unwanted side reactions and allowing for selective deprotection under mild acidic conditions later in a synthetic sequence . This product is intended for research purposes in a controlled laboratory environment. It is strictly for in vitro studies and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

tert-butyl N-[4-(4-propan-2-ylphenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-12(2)13-6-8-14(9-7-13)15-10-19-11-16(15)20-17(21)22-18(3,4)5/h6-9,12,15-16,19H,10-11H2,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFCDRDGDKHTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate generally involves:

This approach aligns with strategies for related carbamate compounds, where the Boc group is introduced to protect the nitrogen functionality during further synthetic manipulations.

Detailed Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The Boc protecting group is commonly introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, often using triethylamine or sodium bicarbonate as a base. This step is crucial to protect the pyrrolidine nitrogen during subsequent functionalization.

  • Typical conditions:
    • Solvent: Dichloromethane or acetonitrile
    • Temperature: 0°C to room temperature
    • Reaction time: Several hours to overnight
    • Workup: Aqueous extraction and purification by chromatography

For example, tert-butyl (3-methylpiperidin-3-yl)carbamate was synthesized by stirring the amine with Boc2O and triethylamine, followed by purification through silica gel chromatography.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc protection of pyrrolidine Pyrrolidine derivative + Boc2O + triethylamine, DCM, 0°C to RT, overnight 85-95 Purification by silica gel chromatography
Cross-coupling arylation Boc-protected pyrrolidine + aryl boronic acid/aryl halide + Pd catalyst or photoredox catalyst, RT 50-90 Photoredox flow methods reduce reaction time & waste
Workup and purification Extraction with EtOAc, washing with water/brine, drying over Na2SO4, chromatography - Ensures removal of impurities and catalyst residues

Research Findings and Analysis

  • Catalyst Effects: Photoredox catalysts with tailored ligands improve reaction efficiency. Electron-rich aryl groups like 4-isopropylphenyl enhance yields due to favorable redox properties.
  • Reaction Optimization: Continuous-flow photoredox catalysis offers superior control over irradiation and temperature, leading to reproducible and scalable synthesis.
  • Safety and Sustainability: Avoiding organolithium reagents reduces hazards. Photoredox methods use visible light and milder reagents, aligning with green chemistry principles.
  • Purification: Silica gel chromatography and reverse-phase flash chromatography are standard for isolating pure tert-butyl carbamate derivatives.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Boc Protection Reaction of pyrrolidine amine with Boc2O High yield, mild conditions Requires careful moisture control
Cross-Coupling (Suzuki/Negishi) Coupling of halogenated pyrrolidine with aryl reagents Versatile, well-established Use of Pd catalysts, longer times
Photoredox Catalysis in Flow Visible-light catalyzed decarboxylative arylation Fast, scalable, mild, low catalyst load Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis. Researchers utilize it to explore reaction mechanisms and develop new synthetic methodologies.

Biology

In biological studies, tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate has been investigated for its enzyme inhibition properties. It can interact with specific enzymes or receptors, potentially altering their activity. Such interactions are crucial for understanding biochemical pathways and developing therapeutic agents.

Pharmaceutical Development

The compound's unique structure positions it as a candidate for drug development. Its potential role as an inhibitor in various biological processes makes it relevant in pharmaceutical research aimed at treating diseases through targeted enzyme modulation .

Case Studies

Several studies have highlighted the applications of this compound:

  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in drug formulations targeting metabolic disorders .
  • Synthesis of Complex Molecules : In synthetic organic chemistry, this compound has been utilized in the creation of complex molecular architectures through multi-step synthesis processes, demonstrating its utility as a versatile building block .

Mechanism of Action

The mechanism of action of tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of Boc-protected pyrrolidine/azetidine derivatives. Key analogues from recent studies include:

Compound Name Molecular Weight (g/mol) Key Structural Features Reported Activity (Qualitative)
Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate 306.4 Pyrrolidine, 4-isopropylphenyl, Boc group Not explicitly reported
Tert-butyl (1-(3-(2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)(methyl)carbamate 423.5 Imidazopyridazine core, methoxyphenyl substituent Moderate activity (**)
Tert-butyl (1-(3-(2-methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)(methyl)carbamate 424.5 Methoxypyridinyl substituent High activity (*)
Tert-butyl (1-(3-(2-methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-6-yl)azetidin-3-yl)(methyl)carbamate 410.5 Azetidine ring, methoxypyridinyl substituent Low activity (*)

Key Comparative Insights

Impact of Core Heterocycle :

  • The target compound’s pyrrolidine ring lacks the fused imidazopyridazine system seen in analogues from . This simplification reduces molecular weight (~306 vs. 410–424 g/mol) but may limit binding affinity to kinase targets like adaptor-associated kinase 1 (AAK1), which often require extended aromatic systems for interaction .

However, the latter substituents improve π-π stacking with kinase active sites, correlating with higher activity ratings (e.g., * for methoxypyridinyl derivatives) .

Boc Group Utility :

  • The Boc group in all listed compounds serves as a transient protective moiety during synthesis. Its presence avoids undesired side reactions, but its removal (e.g., via acidolysis) is critical for generating active pharmacophores in drug candidates .

Stereochemical Considerations: The (3R,4S)-configuration of the target compound (specified in ) contrasts with racemic or uncharacterized stereochemistry in other analogues.

Research Findings and Mechanistic Implications

  • Activity Trends : Analogues with imidazopyridazine cores and methoxypyridinyl groups exhibit superior activity in kinase inhibition assays, likely due to enhanced hydrogen bonding and hydrophobic interactions with AAK1 . The target compound’s simpler structure may prioritize synthetic accessibility over potency.
  • Metabolic Stability : The tert-butyl group in Boc-protected compounds generally improves metabolic stability by shielding labile amines from oxidative enzymes, as observed in glutathione S-transferase studies involving tert-butyl-containing antioxidants .

Biological Activity

Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a tert-butyl group, an isopropylphenyl moiety, and a pyrrolidinyl group. Its IUPAC name is tert-butyl N-[4-(4-propan-2-ylphenyl)pyrrolidin-3-yl]carbamate, and its molecular formula is C18H28N2O2C_{18}H_{28}N_{2}O_{2} .

Synthesis:
The synthesis typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts to form carbon–carbon bonds efficiently .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The exact mechanism can vary based on the target enzyme or receptor involved.

Biological Activity

Enzyme Inhibition:
Research indicates that compounds similar to this compound can inhibit enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases like Alzheimer's . Such inhibition can prevent the aggregation of amyloid-beta peptides, thereby potentially mitigating neurodegeneration.

Cellular Effects:
In vitro studies have shown that related compounds can protect astrocytes from apoptosis induced by amyloid-beta peptides. This protective effect is mediated through the reduction of inflammatory cytokines such as TNF-α and free radicals .

Comparative Analysis

Compound NameBiological ActivityIC50 ValuesMechanism
M4 Acetylcholinesterase inhibitor0.17 μMInhibits amyloid aggregation
This compound Potential enzyme inhibitorTBDModulates enzyme activity

Case Studies and Research Findings

  • Neuroprotective Effects:
    A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cells. The compound was shown to significantly reduce markers of cell death and inflammation in astrocyte cultures exposed to amyloid-beta .
  • Pharmacological Applications:
    The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting cognitive disorders. Its ability to inhibit key enzymes involved in amyloidogenesis suggests it could be a candidate for further development in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidine precursor with a tert-butyl carbamate group under Boc-protection conditions. Key steps include:

  • Hydrogenation : Use Pd/C under H₂ atmosphere for deprotection or reduction, as demonstrated in analogous carbamate syntheses .
  • Purification : Column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) is standard for isolating intermediates .
  • Boc Protection : React the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine .
    • Optimization Tips : Monitor reaction progress via TLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (room temp to 50°C) to improve yields.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Boc-group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₉N₂O₂: 313.22 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers or ensuring stereochemical purity in this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during pyrrolidine ring formation. For example, use (R)- or (S)-BINAP ligands in transition-metal-catalyzed reactions .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards .

Q. How can computational tools predict physicochemical properties (e.g., LogP, pKa) to guide experimental design?

  • Methodological Answer :

  • Software : Use ChemAxon or ACD/Labs to calculate LogP (predicted ~2.67) and pKa (amine group ~13.75) .
  • Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DCM vs. water) to optimize reaction media.
  • Validation : Cross-check computational results with experimental measurements (e.g., shake-flask method for LogP) .

Q. What mechanistic insights are critical for troubleshooting low yields in coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts for Suzuki-Miyaura couplings with aryl halides .
  • Acid/Base Additives : Additives like K₂CO₃ or acetic acid can stabilize intermediates in Boc-deprotection or coupling steps .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl alcohol from Boc cleavage) and adjust stoichiometry .

Q. How should researchers address contradictory data in published synthetic protocols or property measurements?

  • Methodological Answer :

  • Reproducibility Checks : Replicate methods under identical conditions (solvent, temperature, catalyst loading).
  • Cross-Validation : Compare NMR chemical shifts or HPLC retention times with literature data for analogous compounds .
  • Error Analysis : Use statistical tools (e.g., RSD%) to evaluate variability in purity assays or spectral data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
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Tert-butyl (4-(4-isopropylphenyl)pyrrolidin-3-yl)carbamate

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